

A Comprehensive Technical Guide to Lucenin-2: From Chemical Identity to Biological Function

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lucenin-2**, a naturally occurring C-glycosylflavone. The document details its chemical identity, physicochemical properties, and known biological activities, with a focus on data relevant to research and drug development. It includes a synthesized experimental protocol for its extraction and purification and explores its potential interactions with cellular signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

Lucenin-2 is a C-glycosyl compound derived from the flavone luteolin, where two glucose units are attached to the luteolin backbone through carbon-carbon bonds at positions 6 and 8. This structural feature distinguishes it from more common O-glycosyl flavonoids and contributes to its unique chemical properties and biological stability.

The standardized International Union of Pure and Applied Chemistry (IUPAC) name for **Lucenin-2** is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1][2]

Due to its discovery and characterization across various studies and natural sources, **Lucenin-2** is also known by several synonyms. These are crucial for comprehensive literature searches and substance identification.



Synonym	Reference(s)
Lucenin II	[1]
Luteolin 6,8-di-C-glucoside	[1]
Luteolin 6,8-C-diglucoside	
6,8-Di-C-beta-glucosylluteolin	[1]
6,8-Bis(β-D-glucopyranosyl)-3',4',5,7- tetrahydroxyflavone	
CHEBI:6553	[1]
CAS Registry Number: 29428-58-8	[1]

Physicochemical and Predicted Properties

Understanding the physicochemical properties of **Lucenin-2** is fundamental for its handling, formulation, and for predicting its pharmacokinetic behavior. The following table summarizes key computed properties.



Property	Value	Source
Molecular Formula	C27H30O16	[1]
Molecular Weight	610.5 g/mol	[1]
XLogP3	-2.6	[1]
Hydrogen Bond Donor Count	12	[1]
Hydrogen Bond Acceptor Count	16	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	288 Ų	[1]
Formal Charge	0	[2]
pKa (strongest acidic)	5.74	[2]
pKa (strongest basic)	-3.65	[2]
Solubility (ALOGPS)	1.14e+01 g/L	[2]

Biological Activity and Therapeutic Potential

While extensive quantitative data for **Lucenin-2** is still emerging, studies on its aglycone, luteolin, and related flavonoid glycosides provide strong indications of its biological activities. The primary areas of interest are its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Lucenin-2, as a derivative of luteolin, is expected to possess significant antioxidant properties. The catechol moiety (the 3',4'-dihydroxy arrangement on the B-ring) is a key structural feature that confers potent radical scavenging activity.[3] While specific IC50 values for **Lucenin-2** are not widely reported, the activity of luteolin is well-documented. For instance, luteolin has demonstrated DPPH radical scavenging activity with an IC50 value of 2.099 μ g/mL and ABTS radical scavenging activity with an IC50 of 0.59 μ g/mL.

Anti-inflammatory Activity



The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key inflammatory signaling pathways. Although direct evidence for **Lucenin-2** is limited, its aglycone, luteolin, is a known inhibitor of inflammatory mediators. Luteolin has been shown to inhibit the production of tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) in LPS-stimulated macrophages with an IC50 value of less than 1 μ M. Given that **Lucenin-2** is a glycoside of luteolin, it is plausible that it exerts similar, though potentially modulated, anti-inflammatory effects.

Cytotoxicity

The cytotoxic potential of **Lucenin-2** is an important consideration for its therapeutic development. Studies on its aglycone, luteolin, have shown concentration-dependent cytotoxicity in various cancer cell lines. For example, luteolin induced cytotoxicity in wild-type TK6 cells with the lowest observed adverse effect level (LOAEL) being 2.5 μ M.[4] It is important to note that glycosylation can significantly impact the bioavailability and cytotoxicity of flavonoids.

Experimental Protocols: Extraction and Purification

The following is a synthesized, detailed methodology for the extraction and purification of **Lucenin-2**, based on established protocols for flavonoids from plant sources known to contain this compound, such as Vitex species.[5][6]

Extraction Workflow

Figure 1: Workflow for the extraction of **Lucenin-2**.

- Plant Material Preparation: Collect fresh leaves of a plant known to contain **Lucenin-2** (e.g., Vitex pseudonegundo).[5] The leaves should be washed thoroughly and shade-dried until brittle. The dried leaves are then ground into a coarse powder.[6]
- Solvent Extraction: The powdered plant material is subjected to reflux extraction with methanol. Methanol has been identified as an optimal solvent for extracting luteolin and its glycosides.[5] The reflux is typically carried out for several hours to ensure exhaustive extraction.
- Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude



methanolic extract.[5]

Purification Workflow

Figure 2: Workflow for the purification of **Lucenin-2**.

- Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-butanol, acetic acid, and water.[5]
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer
 Chromatography (TLC) to identify those containing Lucenin-2.[5]
- Preparative High-Performance Liquid Chromatography (HPLC): The fractions rich in Lucenin-2 are pooled and further purified by preparative HPLC. This step is crucial for obtaining a highly pure compound.[5]
- Structure Elucidation: The purity and identity of the isolated Lucenin-2 are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[7]

Involvement in Signaling Pathways

Direct research on the signaling pathways modulated by **Lucenin-2** is limited. However, extensive studies on its aglycone, luteolin, and structurally similar glycosides provide a strong basis for predicting its likely targets.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[8] It is hypothesized that **Lucenin-2** may also modulate this pathway, potentially after deglycosylation to luteolin in vivo.

Figure 3: Postulated inhibition of the NF-kB pathway by **Lucenin-2**.

MAPK Signaling Pathway



Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including inflammation and cell survival. Luteolin has been demonstrated to modulate MAPK signaling, for instance by inhibiting the phosphorylation of ERK1/2 and MEK1.[9] A study on luteolin-7-O-glucoside, a compound structurally related to **Lucenin-2**, showed its ability to modulate the Nrf2/MAPK signaling pathway.[10] This suggests that **Lucenin-2** could also interact with this critical signaling network.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Lucenin-2: From Chemical Identity to Biological Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191759#lucenin-2-iupac-name-and-synonyms]



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